molecular formula C5H4ClN3O2 B6166683 3-amino-6-chloropyridazine-4-carboxylic acid CAS No. 1780089-06-6

3-amino-6-chloropyridazine-4-carboxylic acid

Cat. No. B6166683
CAS RN: 1780089-06-6
M. Wt: 173.6
InChI Key:
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Description

3-amino-6-chloropyridazine-4-carboxylic acid is a chemical compound with the empirical formula C5H4ClN3O2 . It has a molecular weight of 173.56 . The compound is also known by other synonyms such as 6-Chloro-3-pyridazinamine and 6-Chloropyridazinyl-3-amine .


Molecular Structure Analysis

The molecular structure of 3-amino-6-chloropyridazine-4-carboxylic acid consists of 15 atoms; 4 Hydrogen atoms, 5 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom . It contains a total of 15 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 primary amine .


Physical And Chemical Properties Analysis

3-amino-6-chloropyridazine-4-carboxylic acid is a solid . The melting point is between 213-215 °C .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of 3-chloropyridazine-6-carboxylic acid hydrazide: This compound is synthesized using 3-amino-6-chloropyridazine-4-carboxylic acid through a series of steps, demonstrating its utility in chemical synthesis and hydrazinolysis processes (Morishita, Kobayashi, Yamada, & Yajima, 1994).
  • Electrochemical nickel-catalyzed arylation: This process, using 3-amino-6-chloropyridazines, showcases the compound's role in creating 3-amino-6-aryl and 3-amino-6-heteroarylpyridazines, important for biaryl formation in organic chemistry (Sengmany et al., 2013).

Biological Activity and Medicinal Chemistry

  • Development of analgesic agents: The compound's derivatives, specifically 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, have been synthesized and evaluated for their analgesic properties in vivo, highlighting its potential in pain management research (Aggarwal, Kaushik, Kumar, & Saini, 2020).
  • Antibacterial activity: Various novel thieno[2,3-c]pyridazines synthesized from derivatives of 3-amino-6-chloropyridazine-4-carboxylic acid have been studied for their antibacterial activities, indicating its relevance in developing new antimicrobial agents (Al-Kamali et al., 2014).

Other Applications

  • Synthesis of various heterocyclic compounds: This compound serves as a precursor in the synthesis of diverse heterocyclic compounds, demonstrating its versatility in organic and pharmaceutical chemistry (Nazarenko et al., 2007).

Safety and Hazards

The compound is considered hazardous. It has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. The target organs are the respiratory system . Precautionary measures include avoiding dust formation, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-6-chloropyridazine-4-carboxylic acid involves the conversion of 6-chloropyridazine-4-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "6-chloropyridazine-4-carboxylic acid", "Ammonia", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 6-chloropyridazine-4-carboxylic acid with hydrogen gas and palladium on carbon catalyst to obtain 6-chloropyridazine-4-carboxylic acid hydrazide.", "Step 2: Treatment of 6-chloropyridazine-4-carboxylic acid hydrazide with sodium hydroxide and ethanol to obtain 3-amino-6-chloropyridazine-4-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of 3-amino-6-chloropyridazine-4-carboxylic acid ethyl ester with hydrochloric acid and water to obtain 3-amino-6-chloropyridazine-4-carboxylic acid." ] }

CAS RN

1780089-06-6

Product Name

3-amino-6-chloropyridazine-4-carboxylic acid

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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